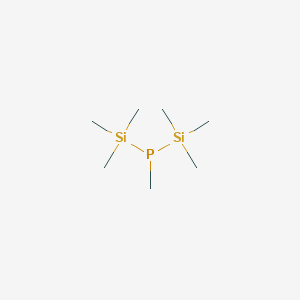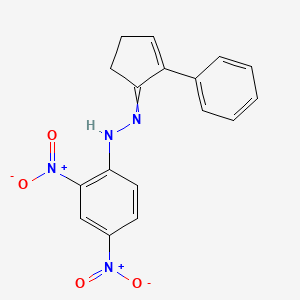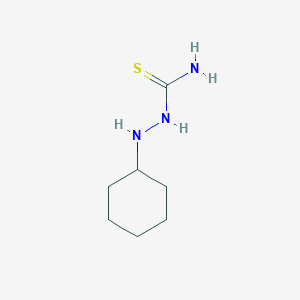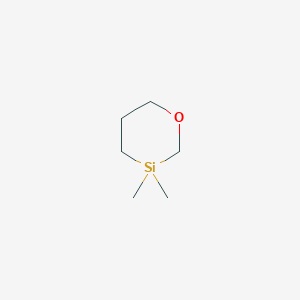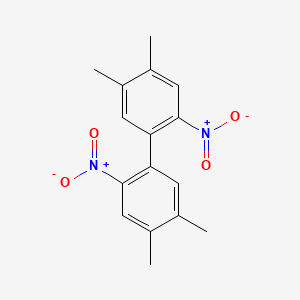
4,4',5,5'-Tetramethyl-2,2'-dinitro-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’,5,5’-Tetramethyl-2,2’-dinitro-1,1’-biphenyl is an organic compound with the molecular formula C16H16N2O4 It is a derivative of biphenyl, characterized by the presence of four methyl groups and two nitro groups attached to the biphenyl core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,5,5’-Tetramethyl-2,2’-dinitro-1,1’-biphenyl typically involves the nitration of 4,4’,5,5’-tetramethyl-1,1’-biphenyl. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the biphenyl ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4,4’,5,5’-Tetramethyl-2,2’-dinitro-1,1’-biphenyl can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as halogens or alkylating agents can be used in the presence of a catalyst to facilitate substitution reactions.
Major Products Formed
Reduction: The major product formed is 4,4’,5,5’-tetramethyl-2,2’-diamino-1,1’-biphenyl.
Substitution: Depending on the substituents introduced, various derivatives of the original compound can be synthesized.
科学的研究の応用
4,4’,5,5’-Tetramethyl-2,2’-dinitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with specific therapeutic effects.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure and reactivity.
作用機序
The mechanism of action of 4,4’,5,5’-Tetramethyl-2,2’-dinitro-1,1’-biphenyl and its derivatives depends on the specific chemical reactions they undergo. For instance, the reduction of nitro groups to amino groups can significantly alter the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved in these reactions are typically studied using advanced spectroscopic and computational techniques to understand the compound’s behavior at the molecular level.
類似化合物との比較
Similar Compounds
2,2’,5,5’-Tetramethyl-1,1’-biphenyl: Lacks the nitro groups, making it less reactive in certain chemical reactions.
2,2’-Dibromo-4,4’,5,5’-tetramethylbiphenyl: Contains bromine atoms instead of nitro groups, leading to different reactivity and applications.
3,3’,5,5’-Tetramethyl-4,4’-biphenyldiol:
Uniqueness
The presence of both methyl and nitro groups in 4,4’,5,5’-Tetramethyl-2,2’-dinitro-1,1’-biphenyl makes it unique in terms of its reactivity and potential applications. The nitro groups provide sites for reduction and substitution reactions, while the methyl groups contribute to the compound’s stability and hydrophobicity.
特性
CAS番号 |
21113-37-1 |
|---|---|
分子式 |
C16H16N2O4 |
分子量 |
300.31 g/mol |
IUPAC名 |
1-(4,5-dimethyl-2-nitrophenyl)-4,5-dimethyl-2-nitrobenzene |
InChI |
InChI=1S/C16H16N2O4/c1-9-5-13(15(17(19)20)7-11(9)3)14-6-10(2)12(4)8-16(14)18(21)22/h5-8H,1-4H3 |
InChIキー |
KBOQTUPXYVEQJR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=C(C=C(C(=C2)C)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane](/img/structure/B14704853.png)


